molecular formula C16H16N4 B6142648 {2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine CAS No. 926229-69-8

{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine

Cat. No.: B6142648
CAS No.: 926229-69-8
M. Wt: 264.32 g/mol
InChI Key: HJMVOPQMLXEGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine typically involves the use of “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is often catalyzed by copper(I) ions and can be performed in aqueous media . The starting materials for this synthesis include an azide derivative of phenylmethanamine and an alkyne derivative of 1H-1,2,4-triazole.

Industrial Production Methods

Industrial production of this compound may involve large-scale “Click” chemistry processes, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of automated systems can help in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The triazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction of the triazole ring can yield dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.

    Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.

Major Products

    Oxidation: Triazole N-oxides.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    {1-[4-(1H-1,2,3-triazol-1-ylmethyl)phenyl]phenyl}methanamine: Similar structure but with a different triazole ring.

    {2-[4-(1H-1,2,3-triazol-1-ylmethyl)phenyl]phenyl}methanamine: Another isomer with a different triazole ring position.

Uniqueness

The uniqueness of {2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine lies in its specific triazole ring configuration, which can lead to distinct biological and chemical properties compared to its isomers .

Properties

IUPAC Name

[2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c17-9-15-3-1-2-4-16(15)14-7-5-13(6-8-14)10-20-12-18-11-19-20/h1-8,11-12H,9-10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMVOPQMLXEGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.